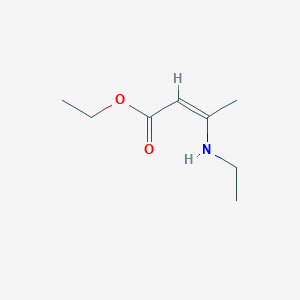
3-Ethylamino-but-2-enoic acid ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethylamino-but-2-enoic acid ethyl ester is an organic compound belonging to the class of enaminones. These compounds are characterized by the presence of both an enamine and an ester functional group. The unique structure of this compound makes it a valuable compound in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethylamino-but-2-enoic acid ethyl ester typically involves the reaction of ethyl acetoacetate with ethylamine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or toluene. The reaction mixture is then cooled, and the product is isolated by filtration or extraction.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of catalysts such as p-toluenesulfonic acid can further enhance the reaction efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxo compounds.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The enamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or halides can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of oxo compounds.
Reduction: Formation of alcohols.
Substitution: Formation of substituted enaminones.
Aplicaciones Científicas De Investigación
3-Ethylamino-but-2-enoic acid ethyl ester has garnered attention in various fields due to its unique properties:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3-Ethylamino-but-2-enoic acid ethyl ester involves its interaction with specific molecular targets. The enamine group can act as a nucleophile, participating in various biochemical pathways. The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol, which can further interact with biological molecules.
Comparación Con Compuestos Similares
Ethyl acetoacetate: A precursor in the synthesis of 3-Ethylamino-but-2-enoic acid ethyl ester.
Methyl butanoate: Another ester with similar structural features.
Ethyl acetate: A simple ester used in various chemical reactions.
Propiedades
Número CAS |
13070-53-6 |
|---|---|
Fórmula molecular |
C8H15NO2 |
Peso molecular |
157.21 g/mol |
Nombre IUPAC |
ethyl (Z)-3-(ethylamino)but-2-enoate |
InChI |
InChI=1S/C8H15NO2/c1-4-9-7(3)6-8(10)11-5-2/h6,9H,4-5H2,1-3H3/b7-6- |
Clave InChI |
MRDCWMLXFWVCIR-SREVYHEPSA-N |
SMILES |
CCNC(=CC(=O)OCC)C |
SMILES isomérico |
CCN/C(=C\C(=O)OCC)/C |
SMILES canónico |
CCNC(=CC(=O)OCC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















